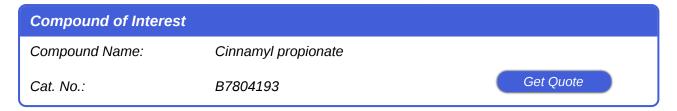


Application Notes and Protocols for the Chemoenzymatic Synthesis of Cinnamyl Propionate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl propionate is a valuable ester widely utilized in the fragrance, food, and pharmaceutical industries for its characteristic sweet, fruity, and balsamic aroma.[1][2] Chemoenzymatic synthesis, employing lipases as biocatalysts, offers a green and efficient alternative to traditional chemical methods for the production of cinnamyl propionate. This approach provides high selectivity, mild reaction conditions, and minimizes the formation of byproducts. These application notes provide detailed protocols for the lipase-catalyzed synthesis of cinnamyl propionate, focusing on a solvent-free system, along with methods for purification and characterization.

Data Presentation

The following table summarizes quantitative data from various studies on the chemoenzymatic synthesis of **cinnamyl propionate** and related cinnamyl esters, providing a comparison of different lipases and reaction conditions.



Enzyme	Acyl Donor	Molar Ratio (Alcohol: Acyl Donor)	Temperat ure (°C)	Reaction Time (h)	Conversi on/Yield (%)	Referenc e
Fermase CALB™ 10000	Propionic Acid	1:3	60	7	87.89	Sose, et al., 2020
Novozym 435	Vinyl Acetate	1:2	40	0.33	99.99	Gawas, et al., 2015
Novozym 435	Ethyl Acetate	1:15	40	3	90.06	Geng, et al., 2012

Experimental Protocols

This protocol is adapted from the optimized conditions reported by Sose, Gawas, and Rathod (2020).

Materials:

- Cinnamyl alcohol
- Propionic acid
- Immobilized lipase (Fermase CALB™ 10000)
- Molecular sieves (3Å)
- Hexane (for washing)
- · Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., hexane, ethyl acetate)



Equipment:

- Reaction vessel (e.g., round-bottom flask)
- · Magnetic stirrer with heating plate
- Thermostat-controlled water bath or oil bath
- Rotary evaporator
- Glass column for chromatography
- Standard laboratory glassware

Procedure:

- · Reaction Setup:
 - In a clean, dry reaction vessel, combine cinnamyl alcohol and propionic acid in a 1:3 molar ratio.
 - Add the immobilized lipase, Fermase CALB™ 10000, at a concentration of 2% (w/v)
 relative to the total volume of the reactants.
 - Add molecular sieves (3Å) at a concentration of 6% (w/v) to remove the water produced during the esterification reaction.
- · Reaction Conditions:
 - Place the reaction vessel in a water or oil bath preheated to 60°C.
 - Stir the reaction mixture at 200 rpm using a magnetic stirrer.
 - Allow the reaction to proceed for 7 hours.
- Enzyme Recovery:
 - After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or decantation.



- Wash the recovered enzyme with hexane to remove any adsorbed substrate or product.
- Dry the enzyme at room temperature and store for reuse. The enzyme can be reused for up to six successive batches with over 90% of its initial activity.
- Product Purification (Column Chromatography):
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove unreacted propionic acid.
 - Prepare a silica gel column using a slurry of silica gel in hexane.
 - Load the concentrated crude product onto the column.
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
 - Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure cinnamyl propionate.
 - Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified cinnamyl propionate.
- Product Characterization:
 - Confirm the identity and purity of the synthesized cinnamyl propionate using Gas
 Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- A. Gas Chromatography-Mass Spectrometry (GC-MS)
- Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent).
- Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent such as ethyl acetate or dichloromethane.
- GC Conditions (suggested):



- Injector Temperature: 250°C
- Oven Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions (suggested):
 - Ion Source Temperature: 230°C
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
- Data Analysis: Identify the cinnamyl propionate peak based on its retention time and compare the mass spectrum with a reference library.
- B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve the purified product in deuterated chloroform (CDCl₃).
- Expected Chemical Shifts (δ, ppm):
 - 1.15 (t, 3H): Methyl protons of the propionate group.
 - 2.36 (q, 2H): Methylene protons of the propionate group.
 - 4.73 (d, 2H): Methylene protons adjacent to the ester oxygen.
 - 6.28 (dt, 1H): Vinylic proton adjacent to the CH₂ group.
 - 6.65 (d, 1H): Vinylic proton adjacent to the phenyl group.
 - 7.25-7.40 (m, 5H): Aromatic protons of the phenyl group.

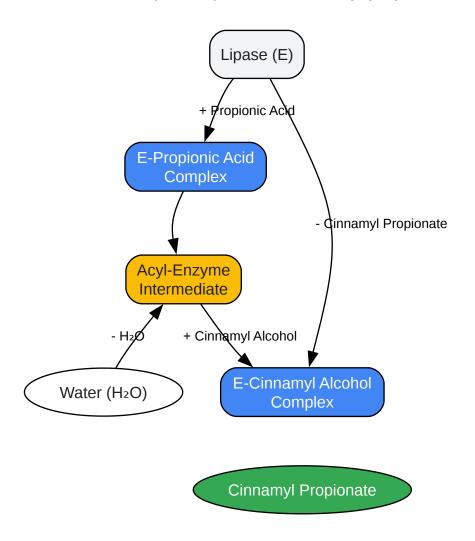
Visualizations





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Caption: Workflow for the chemoenzymatic synthesis of cinnamyl propionate.





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Caption: Simplified signaling pathway of lipase-catalyzed esterification.

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